molecular formula C7H10N4 B112841 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 61255-82-1

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B112841
CAS No.: 61255-82-1
M. Wt: 150.18 g/mol
InChI Key: GLVQDYSGMRVBBV-UHFFFAOYSA-N
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Description

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H10N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Scientific Research Applications

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Safety and Hazards

The safety data sheet for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-methyl-1H-pyrazole with a suitable nitrile compound under controlled conditions. One common method involves the use of hydrazine derivatives and α,β-unsaturated nitriles in the presence of a base, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. This makes it a valuable tool in the study of biochemical processes and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methyl-1H-pyrazole: Similar in structure but lacks the nitrile group.

    5-amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of the propanenitrile moiety.

    3-(5-amino-3-methylpyrazolyl)propanenitrile: Another derivative with slight structural variations.

Uniqueness

The presence of both the amino and nitrile groups allows for diverse chemical transformations and interactions, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVQDYSGMRVBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368118
Record name 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61255-82-1
Record name 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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